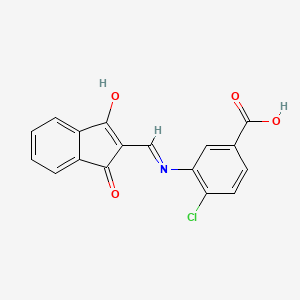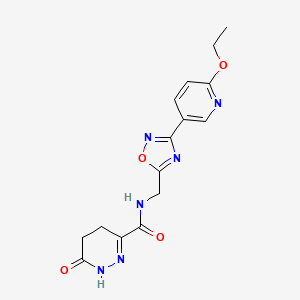
2-Fluoro-4-(3-methylbutoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(3-methylbutoxy)aniline: is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the second position and a 3-methylbutoxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(3-methylbutoxy)aniline typically involves the following steps:
Nucleophilic Aromatic Substitution: The starting material, 2-fluoroaniline, undergoes nucleophilic aromatic substitution with 3-methylbutanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: 2-Fluoro-4-(3-methylbutoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group in this compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with thiols can yield thioether derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Thioether derivatives.
科学的研究の応用
Chemistry: 2-Fluoro-4-(3-methylbutoxy)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluoro-substituted anilines on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its properties make it suitable for use in high-performance materials.
作用機序
The mechanism of action of 2-Fluoro-4-(3-methylbutoxy)aniline involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
類似化合物との比較
2-Fluoroaniline: Lacks the 3-methylbutoxy group, making it less hydrophobic and potentially less bioactive.
4-(3-Methylbutoxy)aniline: Lacks the fluoro group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
Uniqueness: 2-Fluoro-4-(3-methylbutoxy)aniline is unique due to the presence of both the fluoro and 3-methylbutoxy groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-fluoro-4-(3-methylbutoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(2)5-6-14-9-3-4-11(13)10(12)7-9/h3-4,7-8H,5-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYJQVHBTMDLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2650334.png)





![N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2650347.png)

![2-(1-methyl-1H-indol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2650350.png)

